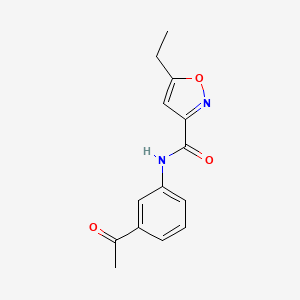![molecular formula C13H22N2O2S B4727756 N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4727756.png)
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide, commonly known as N-Desmethylclozapine (NDMC), is a chemical compound that has gained significant attention in the field of scientific research. It is a metabolite of the antipsychotic drug Clozapine, which is used to treat schizophrenia and other psychiatric disorders. NDMC has shown potential therapeutic effects in various neurological and psychiatric disorders, making it a promising candidate for future drug development.
Wirkmechanismus
The exact mechanism of action of N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to bind to various receptors, including D1 and D2 dopamine receptors, 5-HT1A and 5-HT2A serotonin receptors, and NMDA glutamate receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise and targeted studies of its effects. However, one limitation is its relatively short half-life, which may require frequent dosing in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may help prevent the loss of neurons in these disorders. Another area of interest is its potential use in the treatment of addiction and substance abuse disorders. This compound has been found to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various disorders.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been found to improve cognitive function and memory in animal studies.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-12-7-4-5-8-13(12)11-18(16,17)14-9-6-10-15(2)3/h4-5,7-8,14H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFWXBVQGRCGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-(2-methoxyphenyl)-7-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4727687.png)
![2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4727706.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4727713.png)

![2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4727722.png)
![1-butyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727723.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4727742.png)
![1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4727749.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4727753.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4727759.png)
![2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4727775.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B4727780.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4727787.png)
